molecular formula C19H13F3N2O4 B2731513 N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide CAS No. 1358417-29-4

N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide

Cat. No. B2731513
M. Wt: 390.318
InChI Key: FDFHLYWGIKWJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide is a useful research compound. Its molecular formula is C19H13F3N2O4 and its molecular weight is 390.318. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Receptor Studies

Molecular interaction studies of structurally related compounds have explored their binding and antagonistic properties on receptors such as the CB1 cannabinoid receptor. These studies involve conformational analyses and development of pharmacophore models to understand the interaction dynamics with receptors, which could provide a foundation for designing targeted therapeutic agents (Shim et al., 2002).

Chemical Synthesis and Modification

Research on the synthesis and modification of benzamide derivatives and related compounds includes the development of novel synthetic pathways, characterization of metabolites, and exploration of their biochemical properties. These studies are essential for the development of new drugs with improved efficacy and safety profiles. For example, the synthesis of novel benzodifuranyl derivatives with potential anti-inflammatory and analgesic properties indicates the versatility of benzamide derivatives in drug development (Abu‐Hashem et al., 2020).

Pharmacological Applications

The pharmacological evaluation of related compounds has identified potential applications as skeletal muscle sodium channel blockers, indicating potential therapeutic uses in conditions like myotonia or other muscle-related disorders (Catalano et al., 2008). Furthermore, virtual screening and biochemical studies targeting specific receptors such as the urokinase receptor have been conducted to identify compounds that could inhibit cancer cell invasion, migration, and adhesion, suggesting potential applications in cancer therapy (Wang et al., 2011).

Metabolic Pathways

The metabolism of antineoplastic tyrosine kinase inhibitors, including the identification of primary metabolites and the main metabolic pathways in humans, provides insights into drug disposition, efficacy, and safety. Such research is crucial for optimizing dosing regimens and minimizing adverse effects (Gong et al., 2010).

properties

IUPAC Name

methyl 4-[2-(2,5-difluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c1-27-19(26)16-8-17(12-6-10(20)3-5-14(12)23-16)28-9-18(25)24-15-7-11(21)2-4-13(15)22/h2-8H,9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFHLYWGIKWJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

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